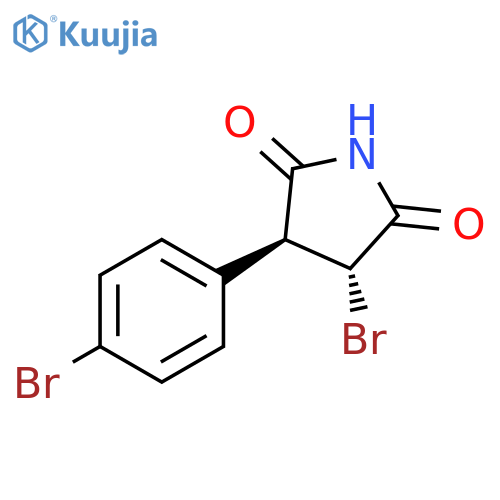Cas no 1820581-53-0 (trans-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione)

1820581-53-0 structure
商品名:trans-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione
trans-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione 化学的及び物理的性質
名前と識別子
-
- trans-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione
- 2,5-Pyrrolidinedione, 3-bromo-4-(4-bromophenyl)-, (3R,4S)-
-
- インチ: 1S/C10H7Br2NO2/c11-6-3-1-5(2-4-6)7-8(12)10(15)13-9(7)14/h1-4,7-8H,(H,13,14,15)/t7-,8-/m1/s1
- InChIKey: CFVARLTXRUAJAQ-HTQZYQBOSA-N
- ほほえんだ: N1C(=O)[C@H](C2=CC=C(Br)C=C2)[C@@H](Br)C1=O
じっけんとくせい
- 密度みつど: 1.930±0.06 g/cm3(Predicted)
- ふってん: 465.8±45.0 °C(Predicted)
- 酸性度係数(pKa): 7.09±0.70(Predicted)
trans-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-187474-0.1g |
(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans |
1820581-53-0 | 0.1g |
$691.0 | 2023-09-18 | ||
| Enamine | EN300-187474-5.0g |
(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans |
1820581-53-0 | 5g |
$2277.0 | 2023-06-01 | ||
| Enamine | EN300-187474-0.5g |
(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans |
1820581-53-0 | 0.5g |
$754.0 | 2023-09-18 | ||
| Enamine | EN300-187474-2.5g |
(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans |
1820581-53-0 | 2.5g |
$1539.0 | 2023-09-18 | ||
| Enamine | EN300-187474-0.25g |
(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans |
1820581-53-0 | 0.25g |
$723.0 | 2023-09-18 | ||
| Enamine | EN300-187474-10g |
(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans |
1820581-53-0 | 10g |
$3376.0 | 2023-09-18 | ||
| Enamine | EN300-187474-1g |
(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans |
1820581-53-0 | 1g |
$785.0 | 2023-09-18 | ||
| Enamine | EN300-187474-10.0g |
(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans |
1820581-53-0 | 10g |
$3376.0 | 2023-06-01 | ||
| Enamine | EN300-187474-0.05g |
(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans |
1820581-53-0 | 0.05g |
$660.0 | 2023-09-18 | ||
| Enamine | EN300-187474-1.0g |
(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans |
1820581-53-0 | 1g |
$785.0 | 2023-06-01 |
trans-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione 関連文献
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
1820581-53-0 (trans-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione) 関連製品
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
